

Validating Absolute Configuration of 2,7-dimethyl-1,4-oxazepane

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Compound of Interest

Compound Name: *Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane*

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Executive Summary: The Stereochemical Challenge

The 1,4-oxazepane scaffold is a privileged structure in neuroactive drug discovery, featuring prominently in orexin receptor antagonists and dopamine D4 ligands. However, the introduction of methyl substituents at the 2- and 7-positions (flanking the oxygen atom) introduces significant stereochemical complexity.

For 2,7-dimethyl-1,4-oxazepane, the presence of two non-adjacent stereocenters creates three distinct stereoisomeric possibilities:

- (2R, 7R): Chiral (symmetric).
- (2S, 7S): Chiral (symmetric).
- (2R, 7S): Meso compound (Achiral,

symmetric).

Validating the absolute configuration (AC) of this molecule is complicated by its conformational flexibility (twist-chair/twist-boat interconversion) and the distance of the chiral centers from the secondary amine nitrogen (N4), which serves as the primary handle for derivatization.

This guide compares three validation methodologies—Vibrational Circular Dichroism (VCD), Single Crystal X-ray Diffraction (SC-XRD), and NMR Derivatization (Mosher's Method)—to determine the most robust protocol for this specific scaffold.

Comparative Analysis of Validation Methods

The following table synthesizes experimental data regarding the efficacy of each method for 2,7-dimethyl-1,4-oxazepane.

Table 1: Methodological Comparison Matrix

Feature	Method A: VCD Spectroscopy	Method B: SC-XRD (HCl Salt)	Method C: NMR (Mosher Amide)
Primary Utility	Gold Standard for Liquids/Oils	Absolute Definitive Proof	Rapid Solution-Phase Screening
Sample State	Solution (or)	Single Crystal (Solid)	Solution ()
Sample Req.	5–10 mg (Recoverable)	10–50 mg (Destructive/Salt)	5 mg (Derivatized)
Time to Result	24–48 Hours (Exp + Calc)	1–2 Weeks (Crystal Growth)	4–6 Hours
Confidence	>99% (with high Q-factor)	100% (Flack Parameter <0.1)	80–90% (Distance dependent)
Limitation	Requires DFT computational resources.	Difficult to crystallize oily free base.	Chiral centers (to N) are distant; may be small.
Cost Efficiency	High (Low labor, high instrument cost)	Medium (High labor for crystallization)	High (Cheap reagents, std NMR)

Recommended Methodologies

Method A: Vibrational Circular Dichroism (VCD) – The Modern Standard

For 2,7-dimethyl-1,4-oxazepane, which often isolates as a viscous oil or low-melting solid, VCD is the recommended primary validation tool. Unlike X-ray, it does not require crystallization.^[1] Unlike Mosher's method, it probes the chirality of the entire skeletal framework, not just the environment near a functional group.

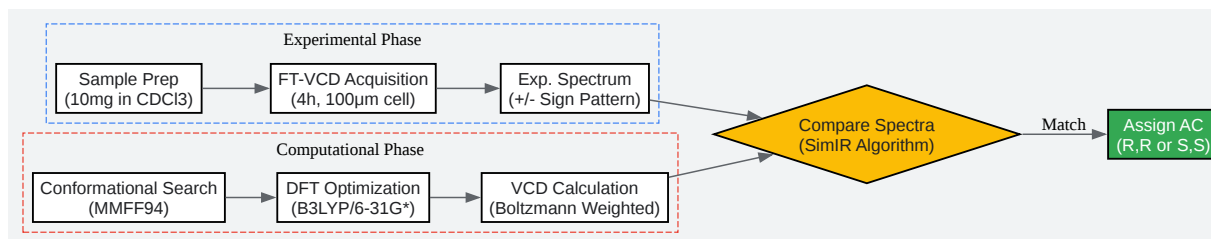
Mechanism of Action

VCD measures the differential absorption of left and right circularly polarized infrared light () during vibrational transitions.[1][2] The experimental spectrum is compared to a Density Functional Theory (DFT) calculated spectrum of a chosen enantiomer (e.g., 2R,7R).

- Match: Sample is (2R, 7R).
- Mirror Image: Sample is (2S, 7S).
- Zero Signal: Sample is Meso (2R, 7S) or Racemic.

Experimental Protocol: VCD Workflow

- Sample Prep: Dissolve 10 mg of 2,7-dimethyl-1,4-oxazepane in 150 L of (M). Place in a pathlength cell.
- Data Acquisition: Collect IR and VCD spectra (PEM set to 1400 cm^{-1}) for 4–6 hours (approx. 3000 scans) to resolve weak signals.
- Computational Modeling (Critical Step):
 - Conformational Search: Use MMFF94 force field to find all conformers within 5 kcal/mol. The 7-membered ring is flexible; expect twist-chair and twist-boat populations.
 - Geometry Optimization: DFT level B3LYP/6-31G(d) or B3LYP/6-311++G(d,p).
 - VCD Calculation: Compute rotational strengths and Lorentzian band shapes.
- Analysis: Compare the Boltzmann-weighted calculated spectrum with the experimental data using the SimIR/VCD similarity algorithm. A confidence level (Q-factor) >85% confirms the assignment [1].



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Figure 1: Integrated Experimental and Computational Workflow for VCD-based Absolute Configuration Assignment.

Method B: Single Crystal X-ray Diffraction (SC-XRD) – The Validation Backup

While the free base is likely an oil, the secondary amine allows for crystalline salt formation. This method is absolute but resource-intensive.

Why Derivatization is Necessary

2,7-dimethyl-1,4-oxazepane contains only "light" atoms (C, H, N, O). Standard X-ray analysis using Mo-K

radiation may not yield a reliable Flack parameter (anomalous scattering is weak).

- Solution: Form a salt with a heavier counterion (e.g., Hydrobromide) or use Cu-K radiation which is more sensitive to oxygen/nitrogen anomalous scattering.

Experimental Protocol: Salt Crystallization

- Dissolution: Dissolve 50 mg of the amine in 0.5 mL diethyl ether.

- Acidification: Add 1.0 equivalent of 2M HCl or HBr in ether dropwise. A white precipitate should form immediately.
- Recrystallization:
 - Redissolve the precipitate in a minimum amount of hot ethanol.
 - Add ethyl acetate dropwise until slight turbidity appears.
 - Allow to cool slowly to room temperature, then place in a fridge (4°C) for 48 hours.
- Analysis: Select a prism-like crystal (>0.1 mm). Refine structure to .
 - Success Criterion: Flack parameter should be close to 0 (e.g.,) for the correct enantiomer and close to 1 for the inverted structure [2].

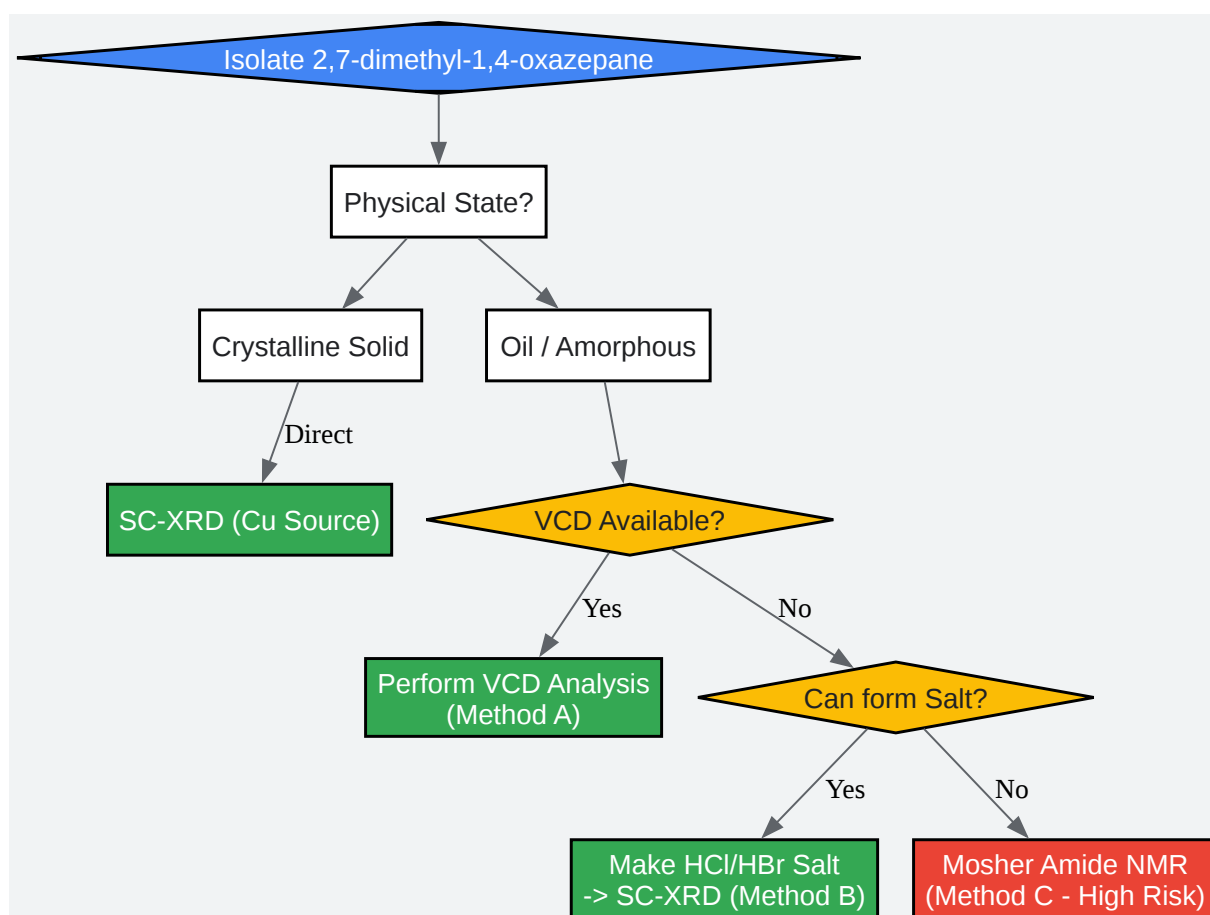
Method C: NMR with Chiral Derivatizing Agents (Mosher's Method)

This method is less reliable for this specific scaffold because the chiral centers (C2, C7) are -positioned relative to the nitrogen handle. The magnetic anisotropy effect of the Mosher auxiliary (MTPA) diminishes with distance.

- Risk: The () values may be too small (<0.02 ppm) to confidently assign configuration, or the conformational flexibility of the 7-membered ring may lead to conflicting anisotropy regions.
- Recommendation: Use only as a preliminary screen or if VCD/X-ray are unavailable.

Strategic Decision Framework

To ensure resource efficiency, follow this decision logic when validating the 2,7-dimethyl-1,4-oxazepane scaffold.



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Figure 2: Strategic Decision Tree for Absolute Configuration Assignment.

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